molecular formula C16H15FN4O3S B5617164 N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine

N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine

Cat. No. B5617164
M. Wt: 362.4 g/mol
InChI Key: RETIPJGVVHDMMR-UHFFFAOYSA-N
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Description

The study of N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine and related compounds has been pivotal in the development of new chemical entities with potential therapeutic applications. These investigations encompass synthesis, molecular structure elucidation, and detailed analyses of their chemical and physical behaviors.

Synthesis Analysis

The synthesis of complex molecules like N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine typically involves multi-step chemical reactions, starting from simple precursors to gradually build up the desired molecular framework. Each step must be carefully optimized to achieve high yields and purity. A related example includes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, where specific functional groups are introduced to study their effect on biological activity (Ivachtchenko et al., 2013).

Molecular Structure Analysis

Determining the molecular structure of a compound is crucial for understanding its properties and potential interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate the three-dimensional arrangement of atoms within the molecule. For instance, crystal structure and DFT studies on similar compounds provide insights into molecular conformation, stability, and reactivity (Murugavel et al., 2014).

Chemical Reactions and Properties

Chemical properties of a compound describe its reactivity with other chemicals. The presence of functional groups such as the sulfonyl or amino groups in a molecule like N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine dictates its chemical behavior in reactions. Studies often explore how these molecules act as substrates or inhibitors in chemical and biological systems.

Physical Properties Analysis

Physical properties, including melting point, solubility, and stability, are fundamental for the practical handling of the compound. These characteristics can influence the compound's application in various fields, including pharmaceuticals and materials science. High-temperature liquid chromatography (HTLC) can be used to analyze such properties under different conditions (Shillingford et al., 2009).

properties

IUPAC Name

N-[[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methyl]-2-methyl-5-methylsulfonylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S/c1-10-18-9-15(25(2,22)23)16(20-10)19-8-13-7-14(21-24-13)11-3-5-12(17)6-4-11/h3-7,9H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETIPJGVVHDMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)NCC2=CC(=NO2)C3=CC=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine

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